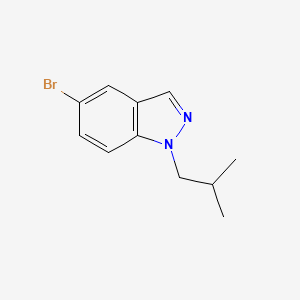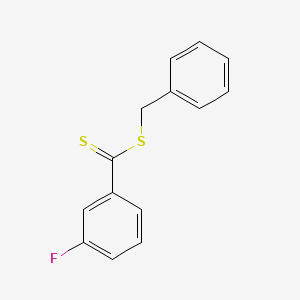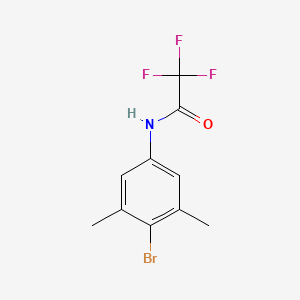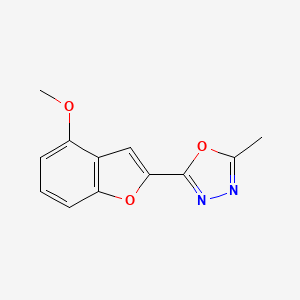
2-Methyl-5-propylnonane
Übersicht
Beschreibung
2-Methyl-5-propylnonane is a hydrocarbon compound that belongs to the family of alkanes. It has a molecular formula of C13H28 . The average mass is 184.361 Da and the monoisotopic mass is 184.219101 Da .
Synthesis Analysis
The synthesis of 2-Methyl-5-propylnonane and similar compounds has been discussed in a paper . The paper discloses the synthesis of various alkanes following the general alcohol-olefin-paraffin route using Pd-C as a catalyst in the final reduction step . The synthesis was designed through a disconnection approach .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-propylnonane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 52 bonds . There are 16 non-H bonds and 11 rotatable bonds .Physical And Chemical Properties Analysis
2-Methyl-5-propylnonane has a molecular formula of C13H28 . The average mass is 184.361 Da and the monoisotopic mass is 184.219101 Da .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Neurotoxicity
- Metabolic Characterization and Neurotoxic Effects : Research involving compounds similar to 2-Methyl-5-propylnonane, such as Methyl n-butyl ketone and Methyl iso-butyl ketone, indicates these substances undergo metabolic transformations leading to the formation of various metabolites. These metabolites may have neurotoxic properties, as demonstrated in studies on guinea pigs and other mammalian species. The metabolism involves both reduction and oxidation processes, producing compounds like 2-hexanol, 5-hydroxy-2-hexanone, and 2,5-hexanedione, which may contribute to neurotoxicity (Divincenzo, Kaplan, & Dedinas, 1976).
Drug Metabolism and Enzyme Activity
- Synthesis of Coenzyme M Analogues : In research on Methanobacterium thermoautotrophicum, various coenzyme M analogues were synthesized, including compounds structurally related to 2-Methyl-5-propylnonane. These studies provide insight into the enzyme systems involved in the metabolism of these compounds and their potential applications in biochemistry and drug metabolism (Gunsalus, Romesser, & Wolfe, 1978).
Comparative Neurotoxicity Studies
- Comparative Analysis of Neurotoxicity : Research comparing the neurotoxic effects of various ketones and their metabolites, including those structurally related to 2-Methyl-5-propylnonane, reveals insights into their relative neurotoxic potency. These studies help in understanding the metabolic pathways leading to neurotoxicity and the potential risks associated with exposure to these compounds (Krasavage, O’Donoghue, Divincenzo, & Terhaar, 1980).
Combustion and Fuel Research
- High-Temperature Study of 2-Pentanone Oxidation : Investigations into the combustion kinetics of small methyl ketones, which are structurally similar to 2-Methyl-5-propylnonane, have been conducted. These studies are significant for understanding the potential use of ketones as fuels or fuel additives, particularly considering their high energy density and low emissions characteristics (Pieper et al., 2019).
Percutaneous Absorption Enhancers
- Pentane-1,5-diol as Absorption Enhancer : Research into the use of diols as percutaneous absorption enhancers in dermatological applications has shown that compounds like Pentane-1,5-diol, which shares chemical similarity with 2-Methyl-5-propylnonane, can effectively enhance the absorption of active substances through the skin. These findings are pivotal for pharmaceutical and cosmetic applications (Faergemann, Wahlstrand, Hedner, Johnsson, Neubert, Nyström, & Maibach, 2005).
Eigenschaften
IUPAC Name |
2-methyl-5-propylnonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-9-13(8-6-2)11-10-12(3)4/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABCROIGBFQLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-propylnonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,8aS)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B3326989.png)
![Methyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate](/img/structure/B3326990.png)
![Ethyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate](/img/structure/B3326991.png)
![2-Amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carbonitrile](/img/structure/B3326995.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide](/img/structure/B3327000.png)






![6-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3327050.png)
![2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B3327058.png)
